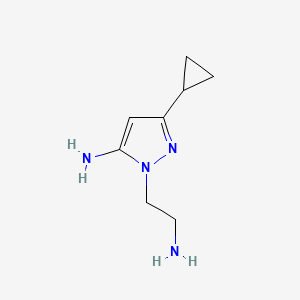

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

CAS No.: 2097987-34-1

Cat. No.: VC3211015

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097987-34-1 |

|---|---|

| Molecular Formula | C8H14N4 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(2-aminoethyl)-5-cyclopropylpyrazol-3-amine |

| Standard InChI | InChI=1S/C8H14N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-4,9-10H2 |

| Standard InChI Key | GGCHFBSESSCNJV-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C(=C2)N)CCN |

| Canonical SMILES | C1CC1C2=NN(C(=C2)N)CCN |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine can be conceptualized as a derivative of 3-cyclopropyl-1H-pyrazol-5-amine (C6H9N3) with an aminoethyl substituent attached to the N1 position. The core structure contains:

-

A pyrazole heterocycle with two adjacent nitrogen atoms

-

A cyclopropyl group at position 3

-

A primary amine group at position 5

-

A 2-aminoethyl substituent at the N1 position

This structural arrangement creates a molecule with multiple basic centers and hydrogen bond donors/acceptors, potentially influencing its solubility, protein binding, and biological interactions.

Physical Properties

Based on the properties of structurally related compounds, the following physical characteristics can be predicted for 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine:

Chemical Properties

As a functionalized pyrazole with multiple amino groups, 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine would likely exhibit the following chemical properties:

-

Basic character due to the presence of multiple amino groups, potentially allowing for salt formation with acids

-

Hydrogen bond donation capability through the N-H groups of the amino functionalities

-

Hydrogen bond acceptance through the nitrogen atoms of the pyrazole ring

-

Potential coordination with metal ions through the nitrogen atoms

-

Amphoteric behavior, with different pKa values for the pyrazole N-H and the primary amine groups

The aminoethyl substituent at the N1 position would likely increase the compound's water solubility compared to the parent compound 3-cyclopropyl-1H-pyrazol-5-amine or its N-methyl derivative .

Synthetic Approaches

N-Alkylation of 3-cyclopropyl-1H-pyrazol-5-amine

This approach would involve:

-

Starting with commercially available 3-cyclopropyl-1H-pyrazol-5-amine

-

N-alkylation at the pyrazole N1 position using a protected 2-aminoethyl electrophile (e.g., N-(2-bromoethyl)phthalimide)

-

Deprotection of the amino group to reveal the target compound

Cyclization-Based Approach

Drawing from the methodology described for related pyrazole derivatives , a cyclization approach might involve:

-

Reaction of appropriate hydrazine derivatives with cyclopropyl-containing β-ketoesters

-

Subsequent functionalization to introduce the aminoethyl group at N1

Key Intermediates and Considerations

The synthesis would likely involve key intermediates such as:

-

Protected 2-aminoethyl derivatives for selective N-alkylation

-

Appropriate cyclopropyl-containing precursors

The synthetic strategy would need to account for:

-

Selectivity challenges due to multiple nucleophilic nitrogen sites

-

Protection/deprotection strategies for the amino groups

-

Potential side reactions involving the cyclopropyl ring

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key NMR features of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine would include:

-

1H NMR:

-

Cyclopropyl protons: multiplets at approximately 0.7-1.0 ppm (ring CH2) and 1.8-2.0 ppm (ring CH)

-

Aminoethyl CH2 groups: signals at approximately 2.8-3.2 ppm (N-CH2) and 3.4-3.7 ppm (CH2-NH2)

-

Pyrazole C4-H: singlet at approximately 5.5-5.8 ppm

-

Amine NH2 groups: broad signals at approximately 3.0-4.0 ppm, potentially obscured by solvent or exchangeable

-

-

13C NMR:

-

Cyclopropyl carbons: signals at approximately 6-9 ppm (ring CH2) and 8-12 ppm (ring CH)

-

Aminoethyl carbons: signals at approximately 40-45 ppm

-

Pyrazole ring carbons: signals at approximately 90-95 ppm (C4), 140-145 ppm (C3), and 150-155 ppm (C5)

-

Mass Spectrometry

Expected mass spectrometric features would include:

-

Molecular ion peak at m/z 181 corresponding to the molecular formula C8H15N5

-

Fragmentation pattern potentially showing:

-

Loss of the aminoethyl group (m/z 123, corresponding to 3-cyclopropyl-1H-pyrazol-5-amine)

-

Loss of the cyclopropyl group (m/z 139)

-

Loss of NH3 from the amino groups

-

Chromatographic Methods

For purification and analysis of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine, the following chromatographic approaches might be effective:

-

Reverse-phase HPLC using C18 columns with appropriate mobile phase systems accounting for the compound's basic nature

-

Thin-layer chromatography (TLC) with silica gel plates and solvent systems containing methanol or other polar solvents

-

Flash chromatography for larger-scale purification, potentially using amino-functionalized silica to minimize tailing

Future Research Directions

Synthesis Optimization

Future research could focus on developing and optimizing efficient synthetic routes to 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine, with particular attention to:

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

-

Antimicrobial spectrum against Gram-positive and Gram-negative bacteria

-

Enzyme inhibitory activities, particularly against α-amylase and proteinase K

-

Potential anti-inflammatory activity

-

Structure-activity relationships through systematic modification of the core structure

Computational Studies

Computational approaches similar to those described for related compounds could provide insights into:

-

Molecular electrostatic potential maps to identify reactive sites

-

Docking studies with potential biological targets

-

ADMET predictions to assess drug-likeness

-

Quantitative structure-activity relationship (QSAR) models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume